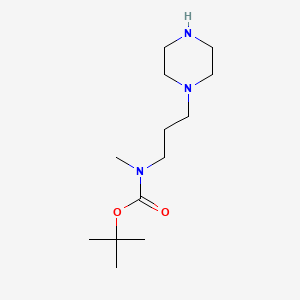

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(3-piperazin-1-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)8-5-9-16-10-6-14-7-11-16/h14H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEMTQZTYRRCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679959 | |

| Record name | tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-68-3 | |

| Record name | Carbamic acid, N-methyl-N-[3-(1-piperazinyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" CAS number 874831-60-4

An In-depth Technical Guide to tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS 874831-60-4): A Key Bifunctional Linker in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate, a versatile chemical intermediate playing a crucial role in contemporary pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, properties, handling, and strategic applications, particularly its function as a bifunctional linker in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Core Identity and Strategic Importance

tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS: 874831-60-4) is a bespoke chemical entity designed for multistep organic synthesis. Its structure is strategically divided into three key components:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. This allows for selective reactions at the other end of the molecule. The Boc group is stable under a wide range of conditions but can be removed cleanly under acidic conditions, unmasking the amine for subsequent conjugation.

-

A Flexible Propyl Chain: The three-carbon alkyl chain provides conformational flexibility, a critical attribute for linkers used in complex biological systems where precise spatial orientation between two binding partners is required.

-

An Unsubstituted Piperazine Ring: This heterocycle features two nitrogen atoms. The tertiary amine within the ring provides a nucleophilic center for alkylation or acylation, while the secondary amine offers another reactive site. The piperazine moiety is a common scaffold in medicinal chemistry, often used to improve solubility, cell permeability, and pharmacokinetic properties of a final drug candidate.[1][2]

This trifecta of functionalities makes it an invaluable building block, particularly in constructing molecules designed to bridge two distinct proteins or moieties.

Compound Identification

| Parameter | Value |

| CAS Number | 874831-60-4 |

| IUPAC Name | tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate[3] |

| Synonyms | (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER[4] |

| Chemical Formula | C₁₂H₂₅N₃O₂ |

| Molecular Weight | 243.35 g/mol |

| InChI Key | RYXOGEGCRBIYKR-UHFFFAOYSA-N[3] |

Physicochemical Properties and Handling

Understanding the physical properties and safety profile is paramount for the effective and safe use of this reagent in a laboratory setting.[5]

Physical & Chemical Data

| Property | Value / Description | Source |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | [3][5][6] |

| Boiling Point | 372.4 ± 27.0 °C at 760 mmHg | [5] |

| Flash Point | 179 °C | [5] |

| Purity | Typically ≥97% or 98% | [3][7] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. | [3] |

| Chemical Stability | Stable under recommended storage conditions.[5][8] | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[8] |

Safety & Hazard Profile

This compound is classified as hazardous and must be handled with appropriate precautions.[3][5]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |

Protocol 1: Standard Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][8]

-

Spill Response: In case of a spill, evacuate the area. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors or dust.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Synthesis and Quality Control

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its application. A logical and common synthetic route involves the selective Boc-protection of a diamine precursor.

Proposed Synthetic Workflow

The most direct synthesis involves the reaction of 1-(3-aminopropyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) .

-

Rationale for Reagent Selection:

-

1-(3-aminopropyl)piperazine: This precursor provides the core piperazine-propyl-amine backbone.

-

Boc₂O: This is the standard reagent for introducing the Boc protecting group. It is highly effective and byproducts (t-butanol and CO₂) are volatile and easily removed.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.

-

Base (Optional): A non-nucleophilic base like triethylamine (TEA) may be added to scavenge the acid byproduct, although the reaction can often proceed without it, as the piperazine starting material is itself basic. The primary amine is significantly more nucleophilic than the secondary amine of the piperazine, allowing for high selectivity under controlled conditions (e.g., low temperature).

-

Protocol 2: Synthesis of tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate

-

Preparation: To a solution of 1-(3-aminopropyl)piperazine (1 equivalent) in DCM, cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.05 equivalents) dropwise or portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water or brine to remove any water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (3-(piperazin-1-yl)propyl)carbamate | 874831-60-4 [sigmaaldrich.com]

- 4. (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER | 874831-60-4 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.ie [fishersci.ie]

A Technical Guide to the Strategic Application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate, a molecule of significant interest in contemporary medicinal chemistry. Rather than possessing a direct pharmacological mechanism of action, this compound serves as a critical structural unit and versatile synthetic intermediate. We will explore its pivotal role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a foundational scaffold for the design of potent enzyme inhibitors. This guide will elucidate the underlying chemical principles and biological contexts that define its utility, offering researchers and drug development professionals a comprehensive understanding of its application.

Introduction: A Molecule Defined by its Potential

In the landscape of drug discovery, not all molecules of value are therapeutic agents themselves. A significant class of compounds, known as building blocks or scaffolds, provide the structural foundation for creating novel therapeutics. tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate falls squarely into this category. Its chemical architecture, featuring a piperazine ring, a carbamate group, and a propyl linker, offers a unique combination of properties that medicinal chemists leverage to address complex biological targets. The piperazine moiety, a common feature in many pharmacologically active compounds, provides a key interaction point, while the carbamate and tert-butyl groups offer opportunities for synthetic modification and modulation of physicochemical properties.[1][2] This guide will delve into the two primary applications of this compound that underscore its importance in modern pharmacology.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most innovative applications of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate is as a linker for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The mechanism is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machine responsible for protein catabolism.

The linker, for which tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate serves as a precursor, is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition influence the geometry of the ternary complex and, consequently, the efficiency of ubiquitination and degradation.

Workflow for PROTAC Synthesis Utilizing the Subject Compound

The synthesis of a PROTAC using this piperazine-containing linker typically involves a multi-step process. The following is a generalized experimental workflow:

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

-

Coupling of Linker to E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (containing a carboxylic acid or other reactive handle) and tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting intermediate by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction for the removal of the tert-butoxycarbonyl (Boc) protecting group.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected linker-E3 ligase ligand conjugate.

-

-

Coupling to Target Protein Ligand:

-

Dissolve the deprotected intermediate and the target protein ligand (with a compatible reactive group) in an appropriate solvent.

-

Employ a suitable coupling strategy (e.g., amide bond formation, click chemistry) to conjugate the two components.

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

A Privileged Scaffold for Endocannabinoid Hydrolase Inhibitors

The piperazine carbamate scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to inhibit endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[5][6] These enzymes are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide, respectively.

Mechanism of Action: Covalent Inhibition

Piperazine carbamates act as covalent inhibitors of MAGL and FAAH.[5] These enzymes belong to the serine hydrolase superfamily, which utilize a catalytic triad (serine, histidine, aspartate/glutamate) to hydrolyze their substrates. The carbamate moiety of the inhibitor is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive. The selectivity of these inhibitors for MAGL versus FAAH can be tuned by modifying the substituents on the piperazine ring.[5]

Caption: Covalent inhibition of a serine hydrolase.

Data on Piperazine Carbamate Inhibitors

The following table summarizes representative data for the inhibitory activity of piperazine carbamate-based compounds against MAGL and FAAH.

| Compound | Target(s) | IC50 (nM) | Reference |

| JZL184 | MAGL | 8 | [5] |

| PF-3845 | FAAH | 7 | [5] |

| Dual Inhibitor | MAGL/FAAH | Varies | [6] |

Experimental Protocol: Enzyme Inhibition Assay

To assess the inhibitory potential of novel compounds based on the tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate scaffold, a standard enzyme inhibition assay can be performed.

-

Enzyme and Substrate Preparation:

-

Prepare stock solutions of recombinant human MAGL or FAAH enzyme and a suitable fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for general hydrolase activity).

-

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to buffer.

-

Add the diluted test compound and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Physicochemical Properties and Synthetic Considerations

The tert-butyl and methyl groups on the carbamate nitrogen, along with the piperazine ring, influence the compound's solubility, stability, and reactivity. The Boc group provides a convenient protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The piperazine ring itself is a weak base.[2] These properties make it a versatile building block in a variety of synthetic routes.

Conclusion

tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is a prime example of a molecule whose value lies not in its own biological activity, but in the potential it unlocks for creating sophisticated therapeutic agents. Its application as a linker in PROTACs and as a scaffold for enzyme inhibitors places it at the forefront of modern drug discovery. A thorough understanding of its chemical properties and the mechanisms of the molecules it helps to create is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

-

Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(48), 17728–17739. [Link]

-

Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6596-6606. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

PubChem. (n.d.). Piperazine. [Link]

-

Pharmacology of Piperazine. (2024, September 30). YouTube. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine [medbox.iiab.me]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER | 874831-60-4 [chemicalbook.com]

- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate as a PROTAC Linker: From Rational Design to Cellular Validation

Section 1: The PROTAC Revolution: A Paradigm Shift in Therapeutics

The landscape of modern pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology.[1] At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics that co-opt the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[2] Unlike conventional small-molecule inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically, with a single molecule capable of triggering the degradation of multiple target protein molecules.[2][3] This approach not only offers the potential for more potent and sustained pharmacological effects but also dramatically expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[3][4]

PROTACs are heterobifunctional molecules composed of three distinct components: a "warhead" ligand that binds the target Protein of Interest (POI), an E3 ligase ligand that recruits a component of the ubiquitin-proteasome system (UPS), and a chemical linker that connects the two.[3][5] The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and an E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to initiate another degradation cycle.

Section 2: The Linker as a Keystone: Beyond a Passive Tether

In the early stages of PROTAC development, the linker was often viewed as a simple, passive tether whose primary role was to connect the two ligands. However, extensive research has revealed that the linker is a critical determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to physicochemical properties.[8][9] The composition, length, rigidity, and attachment points of the linker are all crucial parameters that must be optimized to develop an effective protein degrader.[5][][11] Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating alkynes, triazoles, and saturated heterocycles.[8][]

The transition from flexible to more rigid linkers represents a key strategy in modern PROTAC design. While flexible linkers can allow for easier formation of the ternary complex, they often come at the cost of high conformational entropy and potential metabolic liabilities.[] Rigid linkers, conversely, can pre-organize the PROTAC into a conformation that is favorable for productive ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[13][14]

Section 3: The Piperazine Advantage: Engineering Superior PROTACs

Among the various rigid linker motifs, the piperazine ring has emerged as a privileged scaffold in PROTAC design.[14] This six-membered heterocycle, containing two nitrogen atoms in opposite positions, offers a unique combination of structural and chemical properties that address several key challenges in PROTAC development.

-

Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint that reduces the entropic penalty of forming the ternary complex, potentially leading to more potent degraders.[13][14] This rigidity helps to define the spatial orientation between the warhead and the E3 ligand.[13]

-

Enhanced Aqueous Solubility: A common hurdle for large, lipophilic PROTAC molecules is poor solubility. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and aqueous solubility.[13][15][16] This is a significant advantage for improving the overall drug-like properties of the PROTAC.

-

Tunable Physicochemical Properties: The basicity (pKa) of the piperazine nitrogens is highly sensitive to the nature of the nearby chemical groups.[7][][15][16] For instance, attaching an electron-withdrawing group like an acetyl group to one nitrogen can significantly lower the pKa of the other.[7][16] This allows medicinal chemists to fine-tune the protonation state of the PROTAC, which can impact its solubility, cell permeability, and pharmacokinetic profile.[15][16]

-

Versatile Synthetic Handle: Piperazine is a common building block in medicinal chemistry, providing a versatile handle for the modular synthesis of PROTAC libraries.[13]

Section 4: Featured Linker: tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

The specific linker, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate , represents a strategic building block for constructing piperazine-containing PROTACs. It incorporates the beneficial piperazine core along with a propyl chain and a Boc-protected amine, making it a valuable intermediate for further chemical elaboration. This linker has been identified as a component for the synthesis of the PROTAC degrader TrimTAC1.[17][18]

Chemical Structure:

-

IUPAC Name: tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate

-

CAS Number: 874831-60-4[18]

Protocol 1: Representative Synthesis of a Piperazine-Containing Linker Intermediate

Causality Behind the Protocol: This protocol outlines a representative, two-step synthesis for a core structure analogous to the topic linker. The goal is to create a differentially protected piperazine derivative that can be sequentially coupled to a POI ligand and an E3 ligase ligand. The use of a Boc protecting group on one nitrogen and leaving the other free for reaction is a common and effective strategy in PROTAC synthesis.[19] This modular approach allows for the rapid generation of PROTAC libraries for optimization.[20]

Materials:

-

1-Boc-piperazine

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Step 1: N-Alkylation of 1-Boc-piperazine

-

Rationale: This step selectively alkylates the unprotected secondary amine of 1-Boc-piperazine with a bifunctional propyl chain. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.

-

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

-

Stir the reaction mixture at 60 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate.

-

-

Step 2: Conversion to Azide and Staudinger Reduction (Illustrative for Amine Formation)

-

Rationale: This two-part step converts the terminal chloride to an amine, which is a common attachment point for coupling to a POI or E3 ligand via an amide bond. First, a nucleophilic substitution with sodium azide introduces the azide group. Then, a Staudinger reduction using triphenylphosphine and water efficiently and mildly converts the azide to a primary amine, which can then be further functionalized. This two-step process is a classic method for this transformation.

-

Dissolve the product from Step 1 (1.0 eq) in DMF and add sodium azide (1.5 eq).

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude azide intermediate.

-

Dissolve the crude azide in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the final amine-functionalized linker building block. This product can then be used in subsequent coupling reactions.

-

Section 5: The PROTAC Development & Validation Workflow

The development of a potent and selective PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.[21][22] A systematic workflow is essential to guide the optimization of the warhead, linker, and E3 ligase ligand to achieve the desired degradation profile.

Section 6: Core Experimental Protocols for PROTAC Characterization

Validating the activity of a newly synthesized PROTAC requires a suite of robust functional assays.[23] Each assay interrogates a specific step in the PROTAC's mechanism of action, from initial target engagement to the ultimate downstream cellular effects.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Causality Behind the Protocol: The formation of a stable ternary complex is the cornerstone of PROTAC efficacy and is often more predictive of degradation potency than binary binding affinities alone.[24][25] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous (no-wash) method to quantify this interaction in solution. It relies on the proximity-dependent energy transfer between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., POI) when brought together by the PROTAC.

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., biotinylated VHL or CRBN)

-

Terbium-cryptate labeled anti-His antibody (Donor)

-

Streptavidin-d2 (Acceptor)

-

Assay buffer (e.g., PBS, 0.1% BSA)

-

PROTAC compounds dissolved in DMSO

-

Low-volume 384-well assay plates

-

TR-FRET-capable plate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of POI, E3 ligase, antibodies, and PROTACs in assay buffer. Create a serial dilution of the PROTAC compounds.

-

Assay Plate Setup:

-

Add 5 µL of the PROTAC serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a pre-mixed solution containing the POI and the Terbium-labeled anti-His antibody.

-

Add 5 µL of a pre-mixed solution containing the biotinylated E3 ligase and Streptavidin-d2.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal) * 10,000. Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex affinity (Kd) and cooperativity.

Protocol 3: Target Protein Degradation Assay (In-Cell Western)

Causality Behind the Protocol: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. While traditional Western blotting is the gold standard, the In-Cell Western (ICW) assay offers a higher-throughput, plate-based immunofluorescent method to quantify protein levels directly in fixed cells.[26] This makes it ideal for generating dose-response curves to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), which are essential for structure-activity relationship (SAR) studies during PROTAC optimization.[26]

Materials:

-

Adherent cell line expressing the POI

-

Cell culture medium and supplements

-

PROTAC compounds

-

96-well clear-bottom black plates

-

Formaldehyde solution (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., anti-Actin or anti-Tubulin)

-

IRDye-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Near-infrared imaging system (e.g., LI-COR Odyssey)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of PROTAC compounds for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.

-

Fixing and Permeabilization:

-

Remove the treatment media and wash the cells with PBS.

-

Fix the cells with a formaldehyde solution for 20 minutes at room temperature.

-

Wash the cells with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Blocking and Staining:

-

Wash the cells and add blocking buffer for 90 minutes.

-

Incubate with a cocktail of the two primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

-

Wash the cells extensively.

-

Incubate with a cocktail of the two corresponding secondary antibodies (each with a different fluorescent dye) for 60 minutes, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells a final time and allow them to dry.

-

Scan the plate using a near-infrared imager at two wavelengths (e.g., 700 nm and 800 nm).

-

Quantify the fluorescence intensity for both the POI and the loading control in each well. Normalize the POI signal to the loading control signal.

-

Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

-

| PROTAC Compound | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) |

| Lead-01 | (3-(piperazin-1-yl)propyl) | 25 | 92% |

| Lead-02 | (2-(piperazin-1-yl)ethyl) | 85 | 75% |

| Lead-03 | PEG3 | 150 | 60% |

| Control | Inactive Warhead | >10,000 | <10% |

Protocol 4: Cellular Viability Assay

Causality Behind the Protocol: After confirming target degradation, it is crucial to assess the downstream functional consequences. A cellular viability assay (e.g., using CellTiter-Glo) determines whether the degradation of the target protein leads to the desired biological outcome, such as growth inhibition or death of cancer cells.[27] This assay measures ATP levels as an indicator of metabolically active, viable cells, providing a robust readout of the PROTAC's anti-proliferative effects.

Materials:

-

Cells and materials for culture and treatment as in Protocol 3.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Opaque-walled 96-well plates suitable for luminescence.

-

Luminometer plate reader.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with a serial dilution of PROTACs for an extended period (e.g., 72 hours) to allow for phenotypic changes.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO vehicle control (representing 100% viability). Plot the percent viability against the PROTAC concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 7: Conclusion & Future Outlook

The linker is an indispensable component of a PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. The incorporation of rigid, functional motifs like piperazine has become a cornerstone of modern PROTAC design. The specific building block, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate , exemplifies this strategy, offering a pre-organized, solubilizing, and synthetically tractable core for PROTAC construction. By leveraging the unique advantages of the piperazine ring and employing a systematic workflow of robust biochemical and cellular assays, researchers can efficiently navigate the complex optimization process. This approach accelerates the development of next-generation protein degraders, bringing this transformative therapeutic modality closer to tackling a wide array of human diseases.

Section 8: References

-

What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. ()

-

Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. ()

-

A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem. ()

-

Proteolysis targeting chimera - Wikipedia. ([Link])

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. ([Link])

-

A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. ([Link])

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ([Link])

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

-

The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. ([Link])

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

-

PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. ([Link])

-

Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. ([Link])

-

Cellular Assays for characterization of PROTAC activity and... - ResearchGate. ([Link])

-

Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. ([Link])

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - ResearchGate. ([Link])

-

Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. ([Link])

-

Protein Degradation Assays - PROTAC Screening - Reaction Biology. ([Link])

-

CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. ([Link])

-

The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. ([Link])

-

Current strategies for the design of PROTAC linkers: a critical review. ([Link])

-

Methods to accelerate PROTAC drug discovery - PMC - NIH. ([Link])

-

Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. ([Link])

-

Flowchart for PROTAC discovery. Computational approaches can predict... - ResearchGate. ([Link])

-

An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. ([Link])

-

Assays and technologies for developing proteolysis targeting chimera degraders - PMC. ([Link])

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. ([Link])

-

Streamlined Set-up and Access to Multiple Read-out Options for Research in Oncology - LabOnline. ([Link])

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. ([Link])

-

WO2016149401A2 - Piperazine carbamates and methods of making and using same. ()

Sources

- 1. Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog [oreateai.com]

- 2. portlandpress.com [portlandpress.com]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. explorationpub.com [explorationpub.com]

- 11. explorationpub.com [explorationpub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER | 874831-60-4 [chemicalbook.com]

- 19. biopharma.co.uk [biopharma.co.uk]

- 20. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: Structural Analogs and Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the nuanced roles of its constituent moieties—the piperazine ring, the carbamate group, and the critical N-methyl substituent—to build a foundational understanding of its chemical behavior and biological potential. This guide proposes a detailed, rational synthetic pathway to the core molecule, addressing the absence of a direct published protocol. A significant portion of this whitepaper is dedicated to the exploration of its structural analogs and derivatives, with a critical analysis of their structure-activity relationships (SAR). Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and analytical characterization of these compounds, equipping researchers with the practical knowledge required for their own investigations. Visualizations in the form of diagrams are provided to clarify reaction pathways and structural relationships. This guide aims to be an essential resource for scientists engaged in the discovery and development of novel therapeutics centered around the versatile piperazine scaffold.

The Core Molecule: Deconstructing tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

The title compound is a multifaceted molecule, with each structural component contributing to its overall physicochemical and pharmacological properties. A thorough understanding of these individual contributions is paramount for the rational design of its analogs and derivatives.

-

The Piperazine Moiety: A Privileged Scaffold. The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1] Its two nitrogen atoms, positioned at the 1 and 4 positions, offer a unique combination of properties. They can act as hydrogen bond acceptors and, when protonated under physiological conditions, as hydrogen bond donors, facilitating interactions with biological targets.[2] The piperazine ring also imparts a degree of conformational rigidity and favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3]

-

The Carbamate Group: A Versatile Modulator. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. In the context of the title compound, the carbamate functionality can serve multiple purposes. It can act as a protecting group during multi-step syntheses, and its presence can also modulate the lipophilicity and metabolic stability of the molecule. The bulky tert-butyl group can influence the compound's interaction with target proteins.[4]

-

The N-Methyl Substituent: A Subtle but Significant Influencer. The methylation of one of the nitrogen atoms in the piperazine ring is a critical modification. The N-methyl group can enhance the lipophilicity and steric bulk of the molecule, which can, in turn, influence its binding affinity and selectivity for specific biological targets.[5] Furthermore, N-methylation can impact the pKa of the adjacent nitrogen, altering its ionization state at physiological pH and thereby affecting its interaction with receptors and enzymes. For instance, in a study on N-methyl-piperazine chalcones, methylation was found to significantly improve acetylcholinesterase (AChE) inhibitory potency, while slightly decreasing monoamine oxidase-B (MAO-B) inhibition.[5]

Navigating the Synthetic Landscape: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-methyl group and the Boc-protected aminopropyl sidechain from the piperazine core.

Sources

A Technical Guide to the Safe Handling and Application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Authored for Drug Development and Chemical Synthesis Professionals

Introduction and Compound Profile

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS No. 874831-60-4) is a bifunctional linker molecule increasingly utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, incorporating a Boc-protected carbamate and a reactive piperazine moiety, makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] As a key component in PROTACs like TrimTAC1, it serves to connect a target protein binder to an E3 ligase ligand, facilitating targeted protein degradation.[3][4]

Given its role in advanced drug discovery workflows, a comprehensive understanding of its chemical hazards and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of its safety profile, risk mitigation strategies, and emergency procedures tailored for research and development environments.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 874831-60-4 | [5] |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [6] |

| IUPAC Name | tert-butyl 3-(1-piperazinyl)propylcarbamate | [6] |

| Physical Form | Solid or semi-solid | [6] |

| Stability | Stable under recommended storage conditions | [5] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity through multiple exposure routes as well as irritation to the skin, eyes, and respiratory system.[5] A summary of its GHS classification is provided below.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion can cause adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | The compound can be absorbed through the skin, necessitating the use of appropriate gloves and lab coats.[5] |

| Skin Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided.[5] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Accidental splashes can cause significant, potentially painful eye irritation. Eye protection is mandatory.[5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Inhaling dust or aerosols can be harmful. All work with the solid compound must be done in a ventilated enclosure.[5] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.[5] |

The signal word for this chemical is "Warning" .[5][6] The combination of these hazards requires a multi-faceted approach to risk mitigation, prioritizing the avoidance of direct contact, ingestion, and inhalation.

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the most effective way to prevent exposure.

Engineering Controls: The First Line of Defense

Due to the compound's classification as harmful if inhaled and a respiratory irritant (H332, H335), all manipulations that could generate dust or aerosols must be conducted within a certified engineering control system.[5]

-

Chemical Fume Hood: All weighing of the solid material and preparation of stock solutions must be performed in a chemical fume hood with a verified face velocity.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dust.[5]

-

Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is required at all times when handling this compound to prevent dermal and eye exposure.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

| Task | Required PPE | Rationale |

| Weighing Solid | Nitrile Gloves, Safety Goggles, Face Shield, Chemical-Resistant Lab Coat, (Optional: Arm Sleeves) | Provides maximum protection against inhalation of fine particulates and accidental skin/eye contact. |

| Preparing Solutions | Nitrile Gloves, Safety Goggles, Chemical-Resistant Lab Coat | Protects against splashes of the dissolved compound and solvent. |

| General Handling | Nitrile Gloves, Safety Goggles, Lab Coat | Standard level of protection for handling closed containers or working with dilute solutions. |

Step-by-Step Handling Protocol: Weighing and Solubilization

-

Preparation: Don all required PPE as specified in Table 3. Designate and clean a specific area within the chemical fume hood for the procedure.

-

Tare: Place a clean weigh boat or paper on an analytical balance inside the hood and tare the balance.

-

Dispensing: Carefully dispense the solid compound from the storage container onto the weigh boat. Avoid creating dust by using gentle motions.

-

Weighing: Record the mass of the compound.

-

Transfer: Carefully transfer the solid to a suitable vessel for dissolution. Use a funnel if necessary to prevent loss of material.

-

Solubilization: Add the desired solvent slowly to the vessel, directing the stream to the side to avoid splashing.

-

Cleanup: Promptly and carefully clean any residual dust from the balance and work surface using a damp cloth or towel, followed by a solvent wipe (e.g., ethanol).[5] Dispose of all contaminated materials as hazardous waste.

-

Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[5]

Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

In the event of a spill, follow a structured response plan. Evacuate non-essential personnel and assess the situation from a safe distance.[5]

Caption: Workflow for responding to a chemical spill.

Exposure First Aid

Immediate action is required following any personal exposure.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Relocate the affected individual to fresh air at once.[5] If breathing is difficult, provide respiratory support and seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.

Storage, Stability, and Disposal

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.[6] For solutions, long-term storage at -80°C (up to 6 months) or short-term at -20°C (1 month) is recommended.[5]

-

Atmosphere: Keep the container tightly sealed and dry.[6] Storing under an inert gas is also advised.

-

Light: Protect from light, especially when in solution.[5]

-

Security: The compound should be stored in a locked cabinet or location to restrict access, as per the P405 precautionary statement.[5]

Chemical Stability and Incompatibilities

-

Stability: The compound is stable under the recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[5] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5]

References

- tert-Butyl N-[3-(piperazin-1-yl)

- SAFETY DATA SHEET - tert-Butyl (6-Methylpiperidin-3-yl)

- tert-Butyl (3-(piperazin-1-yl)propyl)

- SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)

- SAFETY DATA SHEET - tert-Butyl carbam

- tert-Butyl N-[3-(piperazin-1-yl)

- SAFETY DATA SHEET - tert-Butyl carbam

- SAFETY D

- (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.

- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate.

- tert-butyl N-[2-(piperazin-1-yl)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER | 874831-60-4 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tert-Butyl (3-(piperazin-1-yl)propyl)carbamate | 874831-60-4 [sigmaaldrich.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of TrimTAC1 Degrader Featuring a Piperazine-Based Linker

Introduction: The Emergence of TrimTACs in Targeted Protein Degradation

Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5]

A recent innovation in this field is the development of Tripartite Motif-Containing (TRIM)-based PROTACs, or TrimTACs. These degraders utilize TRIM family proteins as E3 ligases, expanding the arsenal of cellular machinery that can be harnessed for targeted degradation. TrimTAC1 is a novel degrader that targets the epigenetic reader protein BRD4, a well-established therapeutic target in oncology, by recruiting the E3 ligase TRIM21.[6][7][8]

Central to the design and function of TrimTAC1 is its linker, tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate . This piperazine-containing linker is not merely a spacer but a critical component that influences the physicochemical properties and biological activity of the final degrader molecule.[9][10] The piperazine moiety can enhance solubility and rigidity, which are crucial for the formation of a productive ternary complex between BRD4 and TRIM21.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of TrimTAC1, with a detailed focus on the preparation of its key piperazine-based linker. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic process.

Overview of TrimTAC1 Synthesis

The synthesis of TrimTAC1 is a multi-step process that involves the preparation of three key building blocks, followed by their sequential coupling.

Figure 2: Boc protection of 1-(3-aminopropyl)piperazine.

Materials:

-

1-(3-Aminopropyl)piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-aminopropyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (TEA, 1.2 eq) to the cooled solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate as a pure compound.

| Compound | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |

| 1-(3-Aminopropyl)piperazine | 143.23 | 1.0 | >95% | - |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | >97% | - |

| tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate | 243.35 | - | >97% | 80-90% |

Synthesis of (+)-JQ1 Carboxylic Acid (BRD4 Ligand)

(+)-JQ1 is a potent and selective inhibitor of the BET family of bromodomains. [11]For its incorporation into a PROTAC, a derivative with a carboxylic acid handle is required for amide bond formation with the linker. This can be synthesized from (+)-JQ1, which is commercially available or can be prepared according to literature procedures. [12]

A common strategy involves the hydrolysis of the methyl ester of (+)-JQ1 to the corresponding carboxylic acid.

Materials:

-

(+)-JQ1

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (+)-JQ1 (1.0 eq) in a mixture of THF and MeOH.

-

Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq) to the solution of (+)-JQ1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (+)-JQ1 carboxylic acid.

Synthesis of Acepromazine-OTs (TRIM21 Ligand)

Acepromazine is a phenothiazine derivative that has been identified as a ligand for TRIM21. [13][14][15]To enable its covalent attachment to the linker, it is converted to a tosylate derivative, Acepromazine-OTs. This involves the reaction of a hydroxyl-functionalized precursor of Acepromazine with tosyl chloride. The synthesis of the Acepromazine precursor with a suitable handle for tosylation is a key step.

This would likely involve a multi-step synthesis starting from a commercially available phenothiazine derivative, introducing the necessary side chain with a terminal hydroxyl group, followed by tosylation.

PART 2: Assembly of the TrimTAC1 Degrader

The final assembly of TrimTAC1 involves a stepwise coupling of the three synthesized building blocks.

Figure 3: Final assembly of TrimTAC1.

Step 1: Coupling of tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate with Acepromazine-OTs

-

Reaction Setup: Dissolve tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate (1.0 eq) and Acepromazine-OTs (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature or elevated temperature until the reaction is complete as monitored by LC-MS.

-

Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Deprotection: Dissolve the Boc-protected intermediate from Step 1 in DCM.

-

Acid Treatment: Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Concentration: Concentrate the solution under reduced pressure to remove the excess TFA and solvent, yielding the deprotected amine intermediate. [16] Step 3: Final Coupling with (+)-JQ1 Carboxylic Acid

-

Activation of JQ1-acid: In a separate flask, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid. [16]2. Final Coupling: Add the deprotected amine intermediate from Step 2 to the activated JQ1 solution.

-

Reaction Completion: Stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Purification: Purify the final TrimTAC1 product by preparative High-Performance Liquid Chromatography (HPLC).

| Reagent/Intermediate | Purpose | Key Considerations |

| HATU | Peptide coupling agent | Activates carboxylic acid for efficient amide bond formation. |

| DIPEA | Non-nucleophilic base | Scavenges the acid formed during the reaction without competing in the nucleophilic attack. |

| TFA | Strong acid | Used for the efficient removal of the Boc protecting group. |

| Preparative HPLC | Purification technique | Essential for obtaining highly pure final TrimTAC1 product for biological evaluation. |

Conclusion and Future Perspectives

The synthetic route outlined in these application notes provides a robust and reproducible method for the preparation of the TrimTAC1 degrader. The strategic use of the piperazine-based linker, tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate, is pivotal to the successful assembly of this molecule. The protocols provided herein are intended to serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the synthesis and further investigation of TrimTACs and other novel degrader molecules. As the field of TPD continues to evolve, the development of new linkers and synthetic methodologies will undoubtedly play a crucial role in the creation of next-generation protein degraders with improved efficacy and drug-like properties.

References

- An, J., & Fu, L. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875.

- Mikołajczyk, J., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.

- Hendrick, E., et al. (2023).

- Szlachta, M., et al. (2022). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. bioRxiv.

- Valenti, G., et al. (2022).

- Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

- Valenti, G., et al. (2022).

- Google Patents. (n.d.). Piperazine carbamates and methods of making and using same.

- Valenti, G., et al. (2022).

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences.

-

Scientific Laboratory Supplies. (n.d.). 1-Boc-piperazine, 97%. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from [Link]

-

PubChem. (n.d.). Acepromazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Acepromazine. Retrieved from [Link]

-

DailyMed. (n.d.). Acepromazine Maleate Tablets 25 mg. Retrieved from [Link]

-

University of Alberta Open Textbooks. (n.d.). Acepromazine Maleate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2016149401A2 - Piperazine carbamates and methods of making and using same - Google Patents [patents.google.com]

- 3. EP3271335A1 - Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents [patents.google.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Acepromazine - Wikipedia [en.wikipedia.org]

- 15. Acepromazine Maleate Tablets 25 mg [dailymed.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Modern Drug Discovery

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate . This versatile building block is uniquely positioned to accelerate drug discovery campaigns due to its bifunctional nature, incorporating a reactive piperazine moiety and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group. We will explore its strategic value, provide detailed, field-proven protocols for its sequential functionalization, and present a workflow for its integration into medicinal chemistry programs.

Introduction: A Strategic Bifunctional Building Block

In the landscape of medicinal chemistry, progress often hinges on the availability of chemical synthons that allow for rapid and controlled diversification of molecular scaffolds.[1] tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is one such building block. Its structure is not random; it is a carefully designed intermediate that offers two distinct points for chemical modification, governed by a well-understood protecting group strategy.

-

The Piperazine Moiety: The piperazine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for an array of therapeutic areas, including oncology and central nervous system (CNS) disorders.[2] Its two nitrogen atoms provide a combination of structural rigidity and polarity, which often leads to improved aqueous solubility, bioavailability, and target affinity.[3][4] The unsubstituted secondary amine on the piperazine ring of this building block is a prime handle for derivatization.

-

The Boc-Protected Amine: The secondary amine at the terminus of the propyl linker is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[5][6][7] This feature allows for a staged, or orthogonal, synthetic approach: the piperazine can be modified first, followed by deprotection and subsequent reaction at the newly revealed secondary amine.

This combination makes the title compound an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies, developing linkers for PROTACs and other conjugates, or building novel chemical entities.[1][8]

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for experimental success and safety.

| Property | Value | Source |

| CAS Number | 874831-60-4 | |

| Molecular Formula | C₁₂H₂₅N₃O₂ | [9] |

| Molecular Weight | 243.35 g/mol | [9] |

| Appearance | Colorless to light yellow solid or liquid | [9] |

| Purity | Typically ≥97% | [9] |

| Storage | 2-8°C, sealed in dry, dark conditions | |

| Stability | Stable under recommended storage conditions | [10] |

| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [10] |

Handling Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]

Strategic Synthesis & Core Protocols

The primary utility of this building block lies in its capacity for sequential, selective functionalization. A typical workflow involves an initial reaction at the piperazine nitrogen, followed by removal of the Boc group and a second reaction at the newly exposed amine.

Workflow Overview: From Building Block to Diversified Candidate

The following diagram illustrates the logical flow for elaborating tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate into a more complex, drug-like molecule. This strategy allows for the systematic exploration of chemical space around a core scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 5. nbinno.com [nbinno.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Analytical Characterization of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: A Comprehensive Guide

This technical guide provides a detailed exploration of the essential analytical methodologies for the characterization of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. This compound, featuring a piperazine core, a carbamate group, and a flexible propyl linker, is a versatile building block in medicinal chemistry, notably in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders.[1][2] Ensuring the structural integrity, purity, and stability of this molecule is paramount for its successful application in drug discovery and development.

This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this target molecule. The protocols provided are designed to be robust and reproducible, offering researchers and scientists a reliable framework for their analytical workflows.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is expected to exhibit distinct signals corresponding to the different proton environments. The tert-butyl group of the Boc protecting group will present as a sharp singlet around δ 1.4 ppm.[3] The protons on the piperazine ring may appear as broad singlets due to restricted rotation.[3] The methylene protons of the propyl chain will show characteristic multiplets, and the methyl group attached to the carbamate nitrogen will appear as a singlet.

Expected ¹³C NMR Spectral Characteristics

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to resonate at approximately δ 155 ppm.[3] The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts. The carbons of the propyl chain and the piperazine ring will appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

-

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate sample

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-